![molecular formula C23H22N2O3 B11169196 N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B11169196.png)
N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide is an organic compound with the molecular formula C23H22N2O3. This compound is characterized by the presence of a methoxyphenyl group, a phenylpropanoyl group, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide typically involves the reaction of 4-methoxyaniline with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide
- N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzoic acid
- N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzylamine
Uniqueness
N-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-28-19-14-12-18(13-15-19)24-23(27)20-9-5-6-10-21(20)25-22(26)16-11-17-7-3-2-4-8-17/h2-10,12-15H,11,16H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
UJPUETVPMYKVHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169123.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B11169126.png)
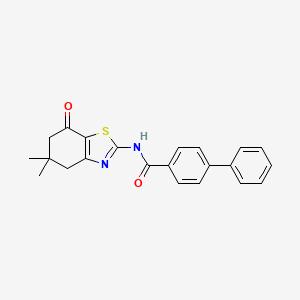
![4-(acetylamino)-N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11169128.png)
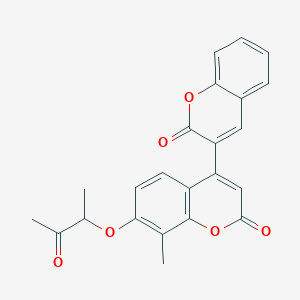
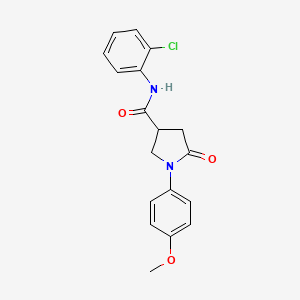
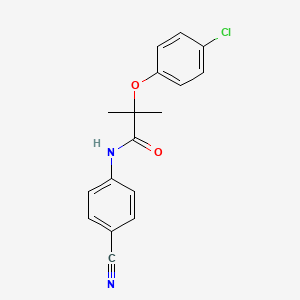
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide](/img/structure/B11169158.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11169170.png)
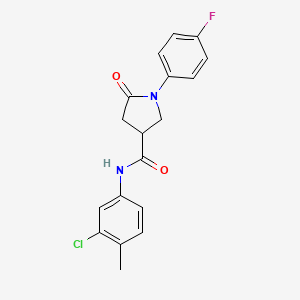
![2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B11169201.png)
![N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169206.png)

